molecular formula C20H15BrN6O2 B2859156 3-(4-bromophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893917-08-3

3-(4-bromophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2859156
CAS No.: 893917-08-3
M. Wt: 451.284
InChI Key: ZLXWEPPKSIWSKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core triazolopyrimidinone structure, followed by the addition of the bromophenyl and indolin-2-one groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the triazolopyrimidinone core. The presence of the bromine atom could potentially influence the overall shape of the molecule due to its large size and high electronegativity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the phenyl ring could be substituted with other groups in a nucleophilic aromatic substitution reaction. The carbonyl group in the indolin-2-one could also undergo reactions such as nucleophilic addition or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the bromophenyl group is likely to make the compound relatively heavy and possibly increase its lipophilicity. The indolin-2-one group could potentially form hydrogen bonds, which might influence the compound’s solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

Synthetic Approaches : Research efforts have been directed toward synthesizing complex heterocyclic compounds due to their potential biological activities. For example, the synthesis of novel 2,5-diphenylindolo[2,3-e] pyrazolo[1',5':3",4"]pyrimido[2",1"-c][1,2,4]triazines showcases the development of new synthetic methodologies for constructing complex molecules. These synthetic strategies involve condensation reactions, cyclization processes, and electrophilic substitution reactions, which are pivotal for creating a diverse array of heterocyclic compounds with potential for various scientific applications (K. Atta et al., 2011).

Structural Elucidation : The characterization and structural elucidation of synthesized compounds are crucial steps in the research of heterocyclic chemistry. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are employed to determine the molecular structure and confirm the identity of the synthesized compounds. For instance, the study on ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate provided insights into the molecular structure through X-ray crystallography and spectroscopic techniques (S. Lahmidi et al., 2019).

Biological Activities and Applications

Antibacterial Properties : The search for new antibacterial agents is a significant area of research, with many studies focusing on the synthesis and evaluation of heterocyclic compounds for their antibacterial activities. The synthesis of substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives has shown promising results against various bacterial strains, indicating the potential of these compounds in developing new antibacterial drugs (I. Singh et al., 2010).

Anticancer Properties : The development of novel anticancer agents is another critical application of heterocyclic chemistry. Compounds with complex heterocyclic structures, such as those derived from indoles and pyrimidines, have been evaluated for their antitumor activity against various cancer cell lines. For example, new 3-heteroarylindoles have shown moderate to high anticancer activity, highlighting the potential of heterocyclic compounds in cancer research (A. Abdelhamid et al., 2016).

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on the compound could involve further optimization of its structure to improve its biological activity, or investigation of its mechanism of action through biochemical and biophysical studies .

Properties

IUPAC Name

3-(4-bromophenyl)-6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O2/c21-14-5-7-15(8-6-14)27-19-18(23-24-27)20(29)25(12-22-19)11-17(28)26-10-9-13-3-1-2-4-16(13)26/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXWEPPKSIWSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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